![molecular formula C7H8F2O B6144723 7,7-difluorobicyclo[4.1.0]heptan-2-one CAS No. 1251923-13-3](/img/structure/B6144723.png)
7,7-difluorobicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-difluorobicyclo[4.1.0]heptan-2-one, also known as DFBP or 2,2-difluorobicyclo[4.1.0]heptan-2-one, is an organic compound with a unique molecular structure. It is a bicyclic, monofluorinated alkane with two fluorine atoms attached to the same carbon atom, and one oxygen atom attached to another carbon atom. This compound has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds.1.0]heptan-2-one.
Aplicaciones Científicas De Investigación
7,7-difluorobicyclo[4.1.0]heptan-2-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds. In addition, it has been used as a starting material in the synthesis of other organic compounds, such as 7,7-difluoro-2-methylbicyclo[4.1.0]heptan-2-one and 7,7-difluoro-3-methylbicyclo[4.1.0]heptan-2-one.
Mecanismo De Acción
7,7-difluorobicyclo[4.1.0]heptan-2-one is an organic compound with a unique molecular structure. Its mechanism of action is not fully understood, but it is thought to interact with other molecules in a variety of ways. For example, it can act as a Lewis acid, a Brønsted acid, or a Lewis base, depending on the nature of the reaction. In addition, it can act as a nucleophile or an electrophile, depending on the nature of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. In laboratory experiments, it has been shown to interact with other molecules in a variety of ways, but its effects on living systems are not known. In addition, it is not known whether this compound has any toxic effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,7-difluorobicyclo[4.1.0]heptan-2-one has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store, and it can be used as a reagent or a catalyst in a variety of reactions. In addition, it can be used as a model for studying the structure and behavior of other organic compounds. However, it has several limitations as well. It is a highly reactive compound, and it can react with other molecules in unpredictable ways. In addition, it is not widely available, and it can be difficult to obtain in large quantities.
Direcciones Futuras
The future directions of 7,7-difluorobicyclo[4.1.0]heptan-2-one research are vast and varied. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicine and industry. In addition, further research is needed to develop improved synthesis methods and to explore its potential as a catalyst in organic synthesis. Finally, further research is needed to understand its role in the structure and behavior of other organic compounds.
Métodos De Síntesis
7,7-difluorobicyclo[4.1.0]heptan-2-one can be synthesized by a variety of methods, including the reaction of 1,3-difluorocyclohexene with sodium hydride in refluxing tetrahydrofuran (THF). The reaction is catalyzed by anhydrous sodium carbonate, and yields a product with a yield of up to 80%. Other methods for the synthesis of this compound include the reaction of 1,3-difluorocyclohexene with potassium tert-butoxide in refluxing tetrahydrofuran, and the reaction of 1,3-difluorocyclohexene with sodium borohydride in refluxing THF.
Propiedades
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDHMVMJRRJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


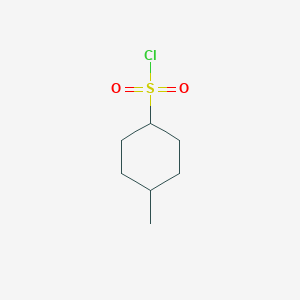
![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)

![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
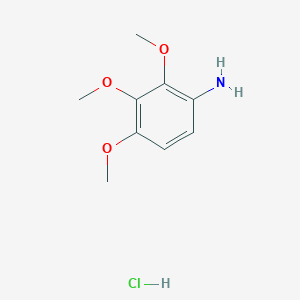
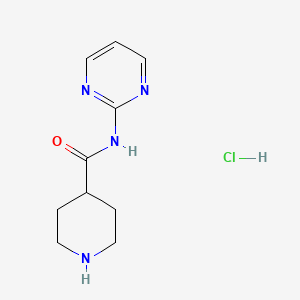

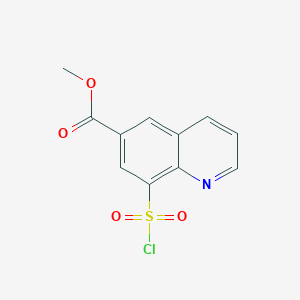
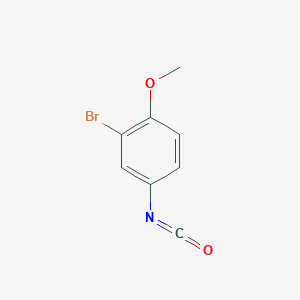
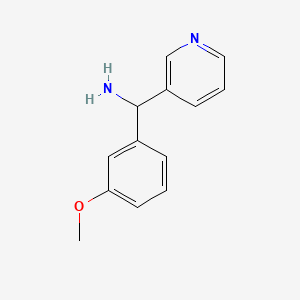
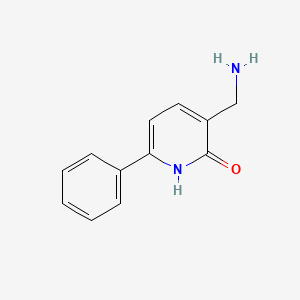

![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)